molecular formula C12H10FNOS B11821956 N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine

N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine

Cat. No.: B11821956
M. Wt: 235.28 g/mol
InChI Key: OOKUFFFZIMRMGB-UHFFFAOYSA-N
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Description

N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine is a chemical compound with the molecular formula C12H10FNOS and a molecular weight of 235.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine typically involves the reaction of 5-(4-fluorophenyl)thiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[5-(4-chlorophenyl)thiophen-2-yl]ethylidene]hydroxylamine
  • N-[1-[5-(4-bromophenyl)thiophen-2-yl]ethylidene]hydroxylamine
  • N-[1-[5-(4-methylphenyl)thiophen-2-yl]ethylidene]hydroxylamine

Uniqueness

N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine is unique due to the presence of the fluorine atom in its structure, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Properties

IUPAC Name

N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-8(14-15)11-6-7-12(16-11)9-2-4-10(13)5-3-9/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUFFFZIMRMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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